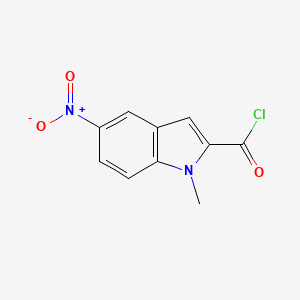
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methyl group at the 1-position, a nitro group at the 5-position, and a carbonyl chloride group at the 2-position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Methyl-5-nitro-1H-indole-2-carbonyl chloride typically involves multiple steps. One common method starts with the nitration of 1-methylindole to introduce the nitro group at the 5-position. This is followed by the introduction of the carbonyl chloride group at the 2-position through a reaction with phosgene or a similar reagent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The carbonyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, water, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-1H-indole-2-carbonyl chloride and its derivatives often involves interactions with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The carbonyl chloride group can react with nucleophilic sites in proteins and enzymes, potentially inhibiting their function.
Comparison with Similar Compounds
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride can be compared with other indole derivatives such as 1-methylindole-2-carboxylic acid and 1-methyl-5-nitroindole
Similar compounds include:
- 1-Methylindole-2-carboxylic acid
- 1-Methyl-5-nitroindole
- 1-Methyl-1H-indole-2-carboxylic acid
These compounds differ in their functional groups and positions of substitution, leading to variations in their chemical properties and applications.
Properties
CAS No. |
121217-72-9 |
|---|---|
Molecular Formula |
C10H7ClN2O3 |
Molecular Weight |
238.63 g/mol |
IUPAC Name |
1-methyl-5-nitroindole-2-carbonyl chloride |
InChI |
InChI=1S/C10H7ClN2O3/c1-12-8-3-2-7(13(15)16)4-6(8)5-9(12)10(11)14/h2-5H,1H3 |
InChI Key |
WUGMCRVXMNURLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
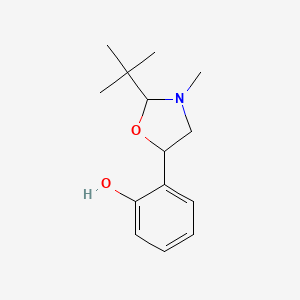
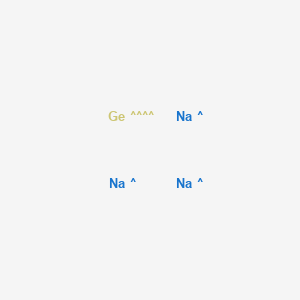
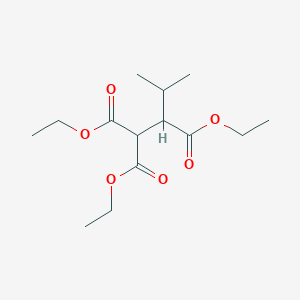

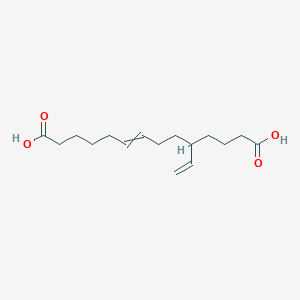
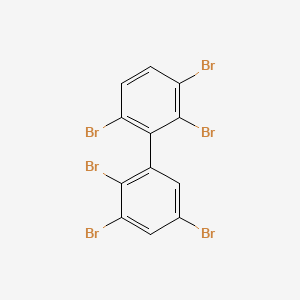
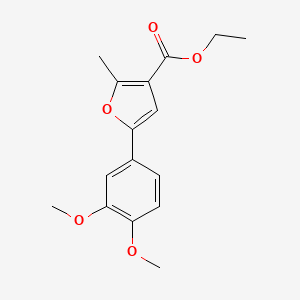

![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
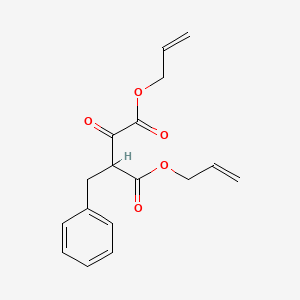
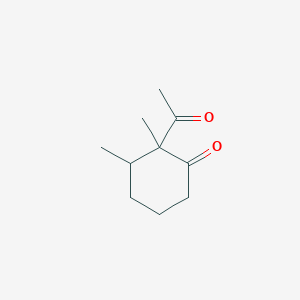
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
